N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
Description
N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a boronate ester-containing aromatic amide. Its structure features a 2-chloro-5-boronic ester-substituted phenyl ring linked to a 2-methylpropanamide group. This compound is of interest in synthetic organic chemistry, particularly in Suzuki–Miyaura cross-coupling reactions, where the boronate ester acts as a key functional group for forming carbon–carbon bonds .
Properties
IUPAC Name |
N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BClNO3/c1-10(2)14(20)19-13-9-11(7-8-12(13)18)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNPAPJHXZYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide typically involves the reaction of 2-chloro-5-bromophenylboronic acid pinacol ester with 2-methylpropanamide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and ligands such as triphenylphosphine are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the chlorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boron-containing ring with aryl halides.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing various biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, protein-protein interactions, and cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- N-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide (CAS 2246875-71-6): Substitutes chlorine with fluorine at the 3-position and shifts the boronate ester to the 4-position. Fluorine’s electron-withdrawing nature could alter electronic properties and regioselectivity in reactions .
Heterocyclic Analogues
- N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide (CAS 1171891-19-2): Replaces the phenyl ring with a pyridine ring. The nitrogen atom in pyridine introduces a polarizable electron-deficient system, which may influence coordination in catalytic reactions .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Storage Conditions | Key Substituents |
|---|---|---|---|---|---|
| N-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide | C₁₆H₂₂BClNO₃ | 325.6 | ≥95% | +4°C | 2-Cl, 5-boronate, 2-methylpropanamide |
| N-(2-Chloro-5-boronophenyl)acetamide (analogue) | C₁₀H₁₂BClNO₃ | 239.5 | ≥95% | +4°C | 2-Cl, 5-boronate, acetamide |
| N-[3-Fluoro-4-boronophenyl]-2-methylpropanamide | C₁₆H₂₂BFNO₃ | 309.2 | ≥95% | +4°C | 3-F, 4-boronate, 2-methylpropanamide |
| N-[5-Boronopyridin-3-yl]propanamide | C₁₃H₁₉BN₂O₃ | 262.1 | ≥95% | +4°C | Pyridine-3-yl, boronate, propanamide |
Notes:
- Chlorine and fluorine substituents increase molecular weight and polarity compared to hydrogen .
- Pyridine-based analogues exhibit lower molecular weights due to the absence of a benzene ring .
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki–Miyaura cross-coupling, a palladium-catalyzed process for biaryl synthesis . Key differences among analogues:
- Electron-Withdrawing Effects : Chlorine (σₚ = 0.23) and fluorine (σₚ = 0.06) substituents influence the electron density of the boronate ester. Chlorine’s stronger electron-withdrawing effect may slow transmetallation steps compared to fluorine .
Stability and Handling
- All boronate esters listed require storage at +4°C to prevent hydrolysis.
- Chlorinated derivatives (e.g., 2-chloro-substituted compounds) exhibit greater stability under acidic conditions compared to methoxy-substituted analogues .
Research Findings
NMR Characterization: The ¹³C NMR spectrum of N-(2-chloro-5-boronophenyl)acetamide (analogue) shows a carbonyl signal at δ 174.15 ppm, consistent with amide resonance. Boronate ester signals appear at δ 77–76 ppm .
Synthetic Utility : Pyridine-based boronate esters (e.g., CAS 1171891-19-2) are preferred for reactions requiring water-soluble substrates due to their increased polarity .
Industrial Availability : Most analogues are commercially available at ≥95% purity, with 250 mg to 5 g packaging options .
Biological Activity
N-[2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : N-(2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-methylpropanamide
- Molecular Formula : C16H23BClNO3
- Molar Mass : 323.62 g/mol
- CAS Number : 2246776-78-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the boron-containing dioxaborolane group allows for reversible covalent bonding with diols and other nucleophiles, which is crucial in the modulation of enzyme activity. This interaction can lead to inhibition or activation of various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor in various biochemical assays, which could be beneficial in drug development for diseases where enzyme overactivity is a factor.
- Fluorescent Probes : Due to its boron chemistry, it can be utilized in the development of fluorescent probes for cellular imaging.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation in vitro. The mechanism was linked to the compound's ability to interfere with signaling pathways related to cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A431 | 10 | EGFR Inhibition |
| MCF7 | 8 | Akt Pathway Modulation |
| HCT116 | 12 | Apoptosis Induction |
Case Study 2: Enzyme Inhibition
In biochemical assays assessing enzyme activity, this compound exhibited competitive inhibition against specific target enzymes such as proteases and kinases.
| Enzyme Target | Type of Inhibition | Ki (nM) |
|---|---|---|
| Trypsin | Competitive | 150 |
| CDK4 | Non-competitive | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
